molecular formula C18H20ClNO B14177379 (2R)-2-(4-chlorophenyl)-4-[(1R)-1-phenylethyl]morpholine CAS No. 920802-33-1

(2R)-2-(4-chlorophenyl)-4-[(1R)-1-phenylethyl]morpholine

Cat. No.: B14177379
CAS No.: 920802-33-1
M. Wt: 301.8 g/mol
InChI Key: MUSUCRDVNBEKRT-KDOFPFPSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-2-(4-chlorophenyl)-4-[(1R)-1-phenylethyl]morpholine is a chiral morpholine derivative. Compounds of this class are often studied for their potential biological activities and applications in medicinal chemistry. The presence of both a chlorophenyl group and a phenylethyl group in its structure suggests it may interact with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(4-chlorophenyl)-4-[(1R)-1-phenylethyl]morpholine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-chlorobenzaldehyde and ®-1-phenylethylamine.

    Formation of Intermediate: The initial step involves the formation of an imine intermediate by reacting 4-chlorobenzaldehyde with ®-1-phenylethylamine under acidic conditions.

    Cyclization: The imine intermediate undergoes cyclization with an appropriate reagent, such as ethylene oxide, to form the morpholine ring.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, optimized reaction conditions, and scalable purification methods.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenylethyl group, leading to the formation of ketones or alcohols.

    Reduction: Reduction reactions could target the chlorophenyl group, potentially converting it to a phenyl group.

    Substitution: The chlorophenyl group is susceptible to nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products

    Oxidation: Formation of ketones or alcohols.

    Reduction: Formation of phenyl derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound may be used as a ligand in catalytic reactions.

    Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.

    Receptor Binding: May be studied for its binding affinity to various biological receptors.

Medicine

    Drug Development:

    Therapeutic Agents: Could be explored for its therapeutic effects in treating diseases.

Industry

    Material Science: Possible use in the development of new materials with specific properties.

    Chemical Manufacturing: Utilized as a building block in the production of other chemicals.

Mechanism of Action

The mechanism of action of (2R)-2-(4-chlorophenyl)-4-[(1R)-1-phenylethyl]morpholine would depend on its specific biological target. Generally, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the chlorophenyl and phenylethyl groups suggests it may have a high binding affinity to hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-(4-chlorophenyl)-4-[(1R)-1-phenylethyl]piperidine: Similar structure but with a piperidine ring instead of a morpholine ring.

    (2R)-2-(4-chlorophenyl)-4-[(1R)-1-phenylethyl]pyrrolidine: Similar structure but with a pyrrolidine ring.

Uniqueness

    Morpholine Ring: The presence of the morpholine ring may confer different chemical reactivity and biological activity compared to piperidine or pyrrolidine analogs.

    Chiral Centers: The specific stereochemistry of the compound may result in unique interactions with biological targets.

Properties

CAS No.

920802-33-1

Molecular Formula

C18H20ClNO

Molecular Weight

301.8 g/mol

IUPAC Name

(2R)-2-(4-chlorophenyl)-4-[(1R)-1-phenylethyl]morpholine

InChI

InChI=1S/C18H20ClNO/c1-14(15-5-3-2-4-6-15)20-11-12-21-18(13-20)16-7-9-17(19)10-8-16/h2-10,14,18H,11-13H2,1H3/t14-,18+/m1/s1

InChI Key

MUSUCRDVNBEKRT-KDOFPFPSSA-N

Isomeric SMILES

C[C@H](C1=CC=CC=C1)N2CCO[C@@H](C2)C3=CC=C(C=C3)Cl

Canonical SMILES

CC(C1=CC=CC=C1)N2CCOC(C2)C3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.